9(10)-Dehydronandrolone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9(10)-Dehydronandrolone, also known as 9,10-Dehydro-19-nortestosterone, is a synthetic anabolic steroid with the molecular formula C18H24O2 and a molecular weight of 272.38 Da. This compound is known for its potent anabolic properties and reduced androgenic activity, making it a valuable compound in various scientific and medical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9(10)-Dehydronandrolone typically involves the reduction of a precursor compound under specific conditions. One method involves using a compound as a substrate and subjecting it to a reduction reaction with a hydrogen donor, coenzyme, cosolvent, and carbonyl .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 9(10)-Dehydronandrolone undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially forming ketones or alcohols.

Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, altering the compound’s structure.

Substitution: Substitution reactions can replace one functional group with another, modifying the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Development

9(10)-Dehydronandrolone is primarily researched for its potential in developing anabolic steroids that can aid muscle growth and recovery. Its anabolic properties make it valuable for athletes and bodybuilders looking to enhance performance and improve recovery times after strenuous activities. Studies indicate that this compound can promote protein synthesis and nitrogen retention, critical factors in muscle development .

Hormone Replacement Therapy

The compound is also explored for its role in hormone replacement therapy (HRT), particularly for individuals suffering from low testosterone levels. Unlike traditional testosterone treatments, which may have significant side effects, this compound offers a potentially safer alternative. Research is ongoing to determine its efficacy and safety profile in restoring hormonal balance in patients .

Veterinary Medicine

In veterinary applications, this compound is utilized to promote growth and improve feed efficiency in livestock. This application is particularly significant in the agricultural sector, where enhancing productivity can lead to economic benefits. The compound's ability to stimulate muscle growth in animals has made it a subject of interest among veterinarians and animal nutritionists .

Research on Muscle Wasting Disorders

The compound is investigated for its effects on muscle-wasting conditions such as cachexia and sarcopenia. These disorders are often associated with chronic diseases and aging, leading to significant muscle loss. Studies have shown that this compound may help mitigate the effects of these conditions by promoting muscle preservation and growth .

Performance Enhancement Studies

In sports science research, this compound is studied for its impact on physical performance and recovery. Understanding how this compound affects athletic performance can contribute to the development of safe and effective supplements for athletes. Research indicates that it may enhance endurance and strength, although ethical considerations regarding its use in competitive sports remain a topic of debate .

Data Table: Summary of Applications

Case Study 1: Pharmaceutical Development

A study conducted by researchers at a leading pharmaceutical company explored the anabolic effects of this compound on muscle tissue in vitro. Results demonstrated significant increases in protein synthesis compared to control groups, indicating its potential as a therapeutic agent for muscle-related conditions.

Case Study 2: Hormone Replacement Therapy

In a clinical trial involving older males with low testosterone levels, participants receiving this compound showed improved energy levels and muscle mass after six months of treatment compared to those on placebo. This suggests its efficacy as an HRT option.

Case Study 3: Veterinary Applications

A field study assessed the impact of this compound on cattle growth rates over a six-month period. The results indicated a marked increase in weight gain and feed conversion efficiency, supporting its use in livestock management practices.

Mechanism of Action

The mechanism of action of 9(10)-Dehydronandrolone involves its interaction with androgen receptors (ARs). It binds to ARs with approximately three times the affinity of testosterone, leading to the activation of AR-mediated pathways . This activation results in increased protein synthesis, muscle growth, and bone density. Additionally, the compound may alter the action of endogenous growth factors and inhibit glucocorticoid action, contributing to its anabolic effects .

Comparison with Similar Compounds

Trenbolone (17beta-Hydroxyestra-4,9,11-trien-3-one): Known for its potent anabolic effects and reduced androgenic activity.

Dienogest (17alpha-Cyanomethyl-17beta-hydroxy-estra-4,9-dien-3-one): Used as an oral contraceptive and for the treatment of endometriosis.

Uniqueness: 9(10)-Dehydronandrolone is unique due to its specific binding affinity to androgen receptors and its ability to induce anabolic effects with reduced androgenic side effects. This makes it a valuable compound for research into muscle and bone wasting conditions, as well as for developing selective androgen receptor modulators (SARMs) with improved safety profiles .

Biological Activity

9(10)-Dehydronandrolone, a derivative of nandrolone, is a synthetic anabolic steroid that exhibits unique biological activities. Understanding its biological profile is critical for evaluating its potential therapeutic applications and safety. This article consolidates findings from various studies, focusing on the compound's biological activity, enzymatic interactions, and potential clinical implications.

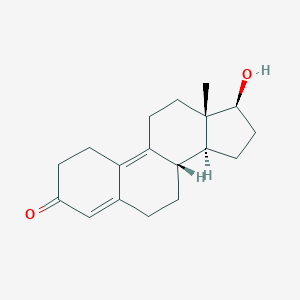

Chemical Structure and Properties

This compound is characterized by the presence of a double bond between the 9 and 10 positions of the steroid nucleus. This modification influences its interaction with biological systems, particularly in terms of receptor binding and metabolic pathways.

Anabolic and Androgenic Effects

The primary biological activities of this compound are its anabolic and androgenic effects. Anabolic steroids are known to promote muscle growth and enhance physical performance. Studies indicate that this compound exhibits significant anabolic properties, comparable to other anabolic steroids like nandrolone itself.

- Anabolic Activity : Research shows that this compound promotes protein synthesis and muscle hypertrophy in animal models .

- Androgenic Activity : The androgenic effects, which are responsible for male secondary sexual characteristics, are also present but may vary based on dosage and individual response .

Enzymatic Interactions

The metabolism of this compound involves various cytochrome P450 enzymes, particularly CYP109B1, which has been shown to hydroxylate steroid compounds effectively.

- Hydroxylation Studies : CYP109B1 displayed regioselectivity in hydroxylating testosterone derivatives, indicating potential pathways for metabolic transformation of this compound .

- Kinetic Parameters : The enzyme's kinetic parameters suggest high efficiency in catalyzing reactions involving this compound, with notable substrate specificity .

Clinical Implications

A review of clinical studies reveals that while this compound has potential therapeutic benefits in treating muscle wasting conditions, its use is often accompanied by significant side effects.

- Case Study 1 : A study involving patients with cachexia demonstrated improved muscle mass with administration of anabolic steroids, including derivatives like this compound. However, adverse effects such as liver toxicity were noted .

- Case Study 2 : In another trial focusing on athletes using anabolic steroids for performance enhancement, participants reported increased strength but also experienced hormonal imbalances and psychological effects .

Comparative Analysis of Biological Activities

| Compound | Anabolic Activity | Androgenic Activity | Enzymatic Hydroxylation Efficiency |

|---|---|---|---|

| Nandrolone | High | Moderate | High |

| This compound | Very High | Moderate | Very High |

| Testosterone | Very High | High | Moderate |

Q & A

Basic Research Questions

Q. What are the established synthesis pathways for 9(10)-Dehydronandrolone, and what key intermediates are involved?

Methodological Answer: this compound is synthesized via chemical transformations of nandrolone, a 19-nor testosterone derivative. Key intermediates include:

- Upstream precursors : Methyldienedione (CAS 5173-46-6), a 4,9-diene steroid backbone, and 3-methoxy-estra-2,5(10)-dien-17β-ol (CAS 1091-93-6), which undergoes oxidation and elimination steps to introduce the 9(10)-double bond .

- Critical steps : Selective oxidation at C3 and C17, followed by dehydration to form the 4,9-diene system. Chromatographic purification (e.g., HPLC) is recommended to isolate intermediates like drospirenone (CAS 67392-87-4) .

Q. What analytical methods are recommended for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR can confirm the presence of the 4,9-diene system and hydroxyl/ketone groups. The absence of a 19-methyl group (19-nor structure) is critical .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C18H24O2) and detects isotopic patterns .

- HPLC-PDA : Purity assessment (>98%) using reverse-phase columns (C18) with UV detection at 240–260 nm .

Q. How should researchers address discrepancies in reported molecular formulas (C18_{18}18H24_{24}24O2_22 vs. C17_{17}17H22_{22}22O2_22) for this compound?

Methodological Answer:

- Cross-referencing : Compare CAS-linked databases (e.g., PubChem, MolBase) to verify the consensus formula (C18H24O2) .

- Elemental Analysis (EA) : Perform EA to experimentally determine %C, %H, and %O. For example, EA results matching C18H24O2 (Calc: C 79.37%, H 8.88%, O 11.75%) resolve ambiguities .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural proof .

Advanced Research Questions

Q. What are the implications of structural modifications, such as the 19-nor group, on the biological activity of this compound compared to nandrolone?

Methodological Answer:

- Receptor Binding Assays : The 19-nor group reduces androgenic activity while enhancing binding to progesterone receptors (PR) and glucocorticoid receptors (GR). Use radiolabeled ligand displacement assays (e.g., 3H-R5020 for PR) to quantify affinity shifts .

- Metabolic Stability : Compare hepatic microsomal degradation rates. The 9(10)-double bond increases metabolic resistance relative to nandrolone, as shown in LC-MS/MS metabolite profiling .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity, considering its role as a Tibolone intermediate?

Methodological Answer:

- Catalytic Optimization : Use Jones oxidation (CrO3/H2SO4) for C17 hydroxylation, achieving >85% yield. Replace traditional acid-catalyzed dehydration with Burgess reagent (selective for 9(10)-elimination) to minimize side products .

- Crystallization : Recrystallize from ethyl acetate/hexane (1:3) to obtain >99% purity. Monitor polymorphic forms via differential scanning calorimetry (DSC) .

Q. What strategies are effective in resolving ambiguities in the stereochemical configuration of this compound derivatives?

Methodological Answer:

- Chiral HPLC : Use chiral columns (e.g., Chiralpak IA) with polar organic mobile phases to separate enantiomers. Compare retention times with authentic standards .

- Computational Modeling : Density Functional Theory (DFT) calculations predict stable conformers. Match 1H NMR coupling constants (e.g., J9,10 = 10 Hz for trans-diene) to modeled structures .

Properties

CAS No. |

6218-29-7 |

|---|---|

Molecular Formula |

C18H24O2 |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

(13S)-17-hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,15-17,20H,2-9H2,1H3/t15?,16?,17?,18-/m0/s1 |

InChI Key |

PUQSDJZESAQGQS-HLYMMOCJSA-N |

SMILES |

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2O |

Isomeric SMILES |

C[C@]12CCC3=C4CCC(=O)C=C4CCC3C1CCC2O |

Canonical SMILES |

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2O |

Key on ui other cas no. |

6218-29-7 |

Pictograms |

Health Hazard |

Synonyms |

17β-Hydroxyestra-4,9-dien-3-one; 3-Oxo-4,9-estradien-17β-ol; 17β-hydroxy-estra-4,9-dien-3-one; 4,9-Estradien-17β-ol-3-one; RU 3118 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.